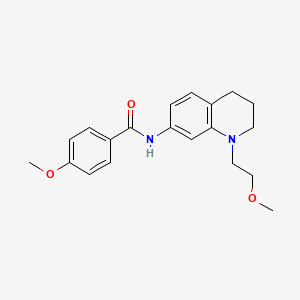

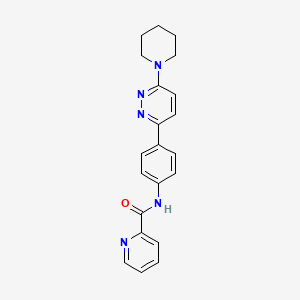

![molecular formula C13H21BrCl2N2O B2873023 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride CAS No. 90236-68-3](/img/structure/B2873023.png)

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 90236-68-3 . It has a molecular weight of 372.13 and its IUPAC name is 1-(2-(4-bromophenoxy)ethyl)-4-methylpiperazine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C13H19BrN2O.2ClH . The InChI code is 1S/C13H19BrN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13;;/h2-5H,6-11H2,1H3;2*1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

Exploring New Catalytic Activities

Researchers have synthesized unsymmetrical compartmental dinucleating ligands, including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol, to model the active site of type 3 copper proteins. The study reveals that the presence of a thioether group adjacent to the metal site significantly enhances catecholase activity, suggesting potential applications in mimicking enzymatic functions and catalysis (Merkel et al., 2005).

Antidepressant and Anxiolytic Properties

Phenylpiperazine derivatives, including 1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine hydrochloride (HBK-14) and its analogs, have been characterized for their pharmacological properties. These compounds exhibit high affinity for serotonergic, adrenergic, and dopaminergic receptors and have shown potent antidepressant-like and anxiolytic-like activities in animal models. This research could pave the way for the development of new therapeutic agents for treating depression and anxiety disorders (Pytka et al., 2015).

Phosphodiesterase Activity Modeling

A novel asymmetric dinuclear nickel(II) system, synthesized to function as a highly efficient model for phosphodiesterase, indicates the potential for developing new biomimetic catalysts. This system showcases the highest catalytic activity reported so far, accelerating reactions significantly faster than the uncatalyzed counterparts. This finding suggests the utility of such complexes in understanding and mimicking the action of metallohydrolases (Ren et al., 2011).

Src Kinase Inhibition

Optimization of quinolinecarbonitrile derivatives has led to the identification of potent inhibitors of Src kinase activity, critical for cancer research. Among these, a compound with a 4-methylpiperazine group demonstrated exceptional inhibition of Src-dependent cell proliferation and tumor growth in xenograft models. This research provides insights into designing new anticancer agents targeting Src kinase (Boschelli et al., 2001).

Synthesis of Chemical Intermediates

The synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, prepared from 1-(bromophenylmethyl)-4-chlorobenzene, exemplifies the utility of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine derivatives in creating valuable chemical intermediates. This research demonstrates the optimization of reaction conditions to achieve high yields, contributing to the field of organic synthesis and pharmaceutical manufacturing (Wang Jin-peng, 2013).

Safety and Hazards

properties

IUPAC Name |

1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13;;/h2-5H,6-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMHQJJOXNGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=C(C=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrCl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)

![5-(4-Chlorophenyl)-4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2872945.png)

![3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2872947.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2872954.png)

![Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2872958.png)

![3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2872960.png)

![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)